(E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazole ring, a dimethylamino group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the isopropoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an appropriate isopropoxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 4-(dimethylamino)benzaldehyde: The final step involves the condensation of the carbohydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the isopropoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(4-(dimethylamino)benzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- (E)-N’-(4-(dimethylamino)benzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-N’-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets and improve its solubility and stability compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15(2)29-19-11-7-17(8-12-19)20-13-21(25-24-20)22(28)26-23-14-16-5-9-18(10-6-16)27(3)4/h5-15H,1-4H3,(H,24,25)(H,26,28)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZKOVEXWHYEJ-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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